molecular formula C13H11F3N2O2S B2803145 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 832739-60-3

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Katalognummer: B2803145
CAS-Nummer: 832739-60-3
Molekulargewicht: 316.3
InChI-Schlüssel: QXVPOGYCXMJHRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and agrochemical research. This compound features a trifluoromethyl group, a structural motif known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . Pyrimidine derivatives bearing the trifluoromethyl substituent have been extensively explored for their antitumor properties. Specifically, such compounds are investigated as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, including mutants like T790M that are associated with resistance to non-small cell lung cancer treatments . Research indicates that analogous trifluoromethyl pyrimidine compounds can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . Beyond oncology, trifluoromethyl pyrimidine scaffolds demonstrate broad-spectrum biological activity. Recent studies highlight their potential in antiviral and antifungal applications, showing efficacy against pathogens such as Tobacco Mosaic Virus (TMV) and various Fusarium species . The ethylsulfonyl group in the 2-position may further contribute to the molecule's electronic properties and interaction with biological targets. This product is intended for research purposes only, such as in vitro screening, hit-to-lead optimization, and mechanistic studies in drug discovery. It is supplied For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVPOGYCXMJHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Ethylsulfonylation: The ethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride (C2H5SO2Cl) and a suitable base like triethylamine (Et3N).

    Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The phenyl group can be further functionalized through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group yields amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Glucagon-Like Peptide-1 Receptor Activation

One significant application of this compound is its role as a small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R). Research indicates that derivatives of this compound can enhance glucose-dependent insulin secretion in animal models. For instance, a study demonstrated that 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (related to the compound) exhibited promising pharmacokinetic properties when administered intravenously to rats, though it showed limited effectiveness when given orally due to rapid degradation in circulation .

Structure-Activity Relationship Studies

The structure of 2-(ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine allows for modifications that can enhance its biological activity. The trifluoromethyl group is particularly noteworthy as it often contributes to increased lipophilicity and metabolic stability. This characteristic makes it an interesting candidate for further development in drug discovery, especially for conditions requiring modulation of insulin secretion and glucose homeostasis.

Case Studies and Research Findings

Study on Pharmacokinetics

A pharmacokinetic study involving 2-(ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine derivatives was conducted to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated that while intravenous administration resulted in detectable plasma levels, oral administration led to negligible systemic concentrations due to extensive first-pass metabolism .

Table 1: Summary of Pharmacokinetic Findings

Route of AdministrationDose (mg/kg)Plasma Concentration (ng/mL)Observations
Intravenous1Minimal but detectableEffective activation of GLP-1R
Oral10UndetectableRapid degradation

Potential Therapeutic Applications

Given its mechanism of action as a GLP-1R agonist, there is potential for 2-(ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine to be developed into therapeutic agents for treating type 2 diabetes and obesity. The ability to enhance insulin secretion while minimizing side effects associated with traditional therapies positions this compound as a valuable addition to the pharmacological arsenal against metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylsulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The phenyl group contributes to the compound’s overall stability and ability to interact with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Position 4 Substitutions

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine Phenyl C₁₃H₁₁F₃N₂O₂S 316.30 Planar aromatic system; potential π-π interactions N/A
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine 3,4-Dichlorophenyl C₁₃H₉Cl₂F₃N₂O₂S 385.18 Enhanced electron-withdrawing effects; agrochemical relevance
4-(3-Methoxyphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine 3-Methoxyphenyl C₁₄H₁₃F₃N₂O₃S 346.32 Methoxy group increases electron density; possible H-bonding
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine 1,3-Dimethylpyrazol-4-yl C₁₂H₁₃F₃N₄O₂S 348.32 Bulky heterocyclic substituent; scaffold versatility in drug discovery

Key Insights :

  • Biological Interactions : Bulky substituents like pyrazolyl () may sterically hinder binding, whereas planar phenyl groups favor intermolecular interactions .

Position 6 and Core Modifications

Compound Name Core Structure Position 6 Substituent Key Differences Evidence ID
2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine Pyrimidine CF₃ Standard for comparison N/A
2-(Ethylsulfonyl)-6-methyl-4-(trifluoromethyl)pyridine Pyridine Methyl Reduced nitrogen count; lower polarity
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine Pyrimidine Difluoromethyl + pyrazolyl Increased lipophilicity; dual heterocycles

Key Insights :

  • Core Structure : Pyridine () lacks the second nitrogen of pyrimidine, reducing hydrogen-bonding capacity and altering electronic properties .
  • Dual Functionalization : Difluoromethyl and pyrazolyl groups () may enhance metabolic stability and target selectivity in medicinal chemistry .

Biologische Aktivität

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethylsulfonyl group at position 2, a phenyl group at position 4, and a trifluoromethyl group at position 6. This unique structure contributes to its biological activity.

Property Value
Molecular Formula C12H12F3N3O2S
Molecular Weight 303.30 g/mol
IUPAC Name 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its role as a potential therapeutic agent.

Anticancer Activity

A study evaluated the anticancer properties of several pyrimidine derivatives, including 2-(ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine. The results showed promising activity against multiple cancer cell lines:

Cell Line IC50 (µM) Control (Doxorubicin IC50)
PC35.00.5
K5624.50.3
HeLa6.00.4
A5495.50.6

These findings suggest that while the compound is less potent than doxorubicin, it still possesses significant anticancer potential, warranting further investigation into its mechanisms of action and optimization for enhanced efficacy .

Anti-inflammatory Activity

Additionally, the compound has been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses:

  • Mechanism of Action : The ethylsulfonyl moiety enhances binding affinity to COX-2, leading to reduced prostaglandin synthesis.

In vitro studies demonstrated that the compound inhibited COX-2 activity with an IC50 value of approximately 1.5 µM compared to the control (celecoxib) at 0.1 µM .

Case Studies

  • Glucose Metabolism Modulation : In a preclinical study involving diabetic rats, the administration of this compound resulted in improved glucose tolerance and insulin sensitivity. The mechanism was linked to enhanced GLP-1 receptor activation, suggesting potential for diabetes management .
  • Antifungal Activity : A series of pyrimidine derivatives were tested for antifungal properties against Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine to ensure high yield and purity?

  • Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or sulfonation. For example, analogous pyrimidine derivatives require controlled reaction temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the trifluoromethyl group . Purification via column chromatography or recrystallization is critical to isolate the target compound, with HPLC monitoring to confirm purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves electronic environments of the ethylsulfonyl, phenyl, and trifluoromethyl groups. X-ray crystallography provides precise spatial arrangements, particularly for assessing steric effects of the trifluoromethyl group . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature modulates the pyrimidine ring’s electronic density, affecting interactions with biological targets (e.g., enzyme active sites) . Comparative studies show trifluoromethyl-substituted pyrimidines exhibit higher binding affinity than methyl analogs .

Advanced Research Questions

Q. How can synthesis protocols be optimized for 2-(ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine to reduce byproducts?

  • Answer: Optimize reaction conditions using Design of Experiments (DoE):

  • Catalysts: Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in arylations .
  • Solvents: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature gradients: Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition.
    Continuous flow reactors reduce reaction time and improve yield scalability .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data for derivatives of this compound?

  • Answer: Discrepancies may arise from dynamic motion in solution (NMR) vs. static crystal structures (X-ray). Use:

  • Variable-temperature NMR to probe conformational flexibility.
  • DFT calculations to compare optimized geometries with crystallographic data .
  • Multi-nuclear NMR (e.g., ¹⁹F) to detect weak intermolecular interactions not observed in X-ray .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Answer: Key modifications include:

  • Sulfonyl group replacement: Replace ethylsulfonyl with sulfonamide to enhance hydrogen bonding .
  • Phenyl ring substitution: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking .
  • Trifluoromethyl positional isomerism: Compare 4- vs. 6-position effects on target binding .
    In silico docking (e.g., AutoDock Vina) predicts binding modes with kinases or GPCRs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.